molecular formula C11H22O2S B1196176 11-Mercaptoundecanoic acid CAS No. 71310-21-9

11-Mercaptoundecanoic acid

Cat. No. B1196176
CAS RN: 71310-21-9
M. Wt: 218.36 g/mol
InChI Key: GWOLZNVIRIHJHB-UHFFFAOYSA-N
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Patent
US04758369

Procedure details

A mixture of 200 g of 11-bromoundecanoic acid, 60 g of thiourea and 600 mL of absolute ethanol was stirred and heated at reflux for two hours. After heating was stopped a solution of 80 g of sodium hydroxide in 250 mL of water was then added dropwise. The mixture was held overnight and then heated at reflux for three hours. After cooling to room temperature a solid precipitated from solution. The reaction mixture was poured into a mixture of ice and 200 g of concentrated hydrochloric acid. The solids were filtered from solution then slurried with ice water, isolated by filtration and washed twice. The off-white solid was stored in a crystallizing dish for one week, then dried under vacuum (~1 mm of Hg) at about 45° C. The product was distilled under vacuum (~1 mm of Hg at ~160° C.). NMR analysis indicated the desired product was obtained. The distilled product weighed 74.7 g representing 45.46% yield based upon the weight of starting 11-bromoundecanoic acid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].NC(N)=[S:17].C(O)C.[OH-].[Na+]>O>[SH:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
60 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated from solution
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a mixture of ice and 200 g of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The solids were filtered from solution
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
washed twice
WAIT
Type
WAIT
Details
The off-white solid was stored in a crystallizing dish for one week
CUSTOM
Type
CUSTOM
Details
dried under vacuum (~1 mm of Hg) at about 45° C
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under vacuum (~1 mm of Hg at ~160° C.)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
SCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.